N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide, commonly referred to as CT-721, is a novel compound designed primarily as a Bcr-Abl kinase inhibitor. This compound has shown significant potential in combating chronic myeloid leukemia (CML), particularly in cases resistant to existing therapies. CT-721's unique chemical structure allows it to effectively inhibit the activity of Bcr-Abl, a protein that plays a crucial role in the pathogenesis of CML.
CT-721 was synthesized by Centaurus BioPharma Co., Ltd. It belongs to the class of imidazopyridazine-based compounds, which are known for their diverse biological activities. The compound's design is based on computational modeling and structure-activity relationship (SAR) analyses, focusing on enhancing its potency against both wild-type and mutant forms of Bcr-Abl kinase .
The synthesis of CT-721 involves several key steps:
The synthesis pathway is optimized for yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
The molecular formula of CT-721 is C19H22ClN5O. Its structure features:
The compound exhibits a complex three-dimensional conformation that is critical for its interaction with the Bcr-Abl kinase active site.
CT-721 undergoes specific chemical reactions characteristic of amides and alkynes:
These reactions are essential for understanding its stability and reactivity in biological systems.
CT-721 functions primarily by inhibiting the Bcr-Abl kinase activity:
Experimental data indicate that CT-721 exhibits time-dependent inhibition, suggesting prolonged effects even after removal from the system .
CT-721 possesses several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations.
CT-721 has significant potential applications in:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7